molecular formula C21H21O3P B1216234 Tris(2-methoxyphenyl)phosphine CAS No. 4731-65-1

Tris(2-methoxyphenyl)phosphine

Cat. No.: B1216234
CAS No.: 4731-65-1
M. Wt: 352.4 g/mol
InChI Key: IIOSDXGZLBPOHD-UHFFFAOYSA-N
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Description

Tris(2-methoxyphenyl)phosphine is an organophosphorus compound with the molecular formula C21H21O3P. It is a phosphine ligand widely used in catalysis, particularly in organic synthesis. The compound is known for its ability to facilitate various chemical reactions, making it a valuable reagent in both academic and industrial settings .

Mechanism of Action

Target of Action

Tris(2-methoxyphenyl)phosphine is primarily used as a phosphine ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In this case, the targets of this compound are the metal atoms in the catalytic reactions it is involved in .

Mode of Action

As a phosphine ligand, this compound interacts with its targets by forming a coordination complex with the metal atoms . This interaction facilitates various catalytic reactions, including allylic substitution of simple alkenes, Suzuki coupling reactions, and hydrogenation of quinolines .

Biochemical Pathways

It is known to be involved incatalytic reactions such as allylic substitution, Suzuki coupling, and hydrogenation . These reactions are fundamental in organic synthesis, affecting various biochemical pathways.

Result of Action

The primary result of this compound’s action is the facilitation of various catalytic reactions . These reactions include allylic substitution of simple alkenes, Suzuki coupling reactions, and hydrogenation of quinolines . The successful completion of these reactions leads to the synthesis of various organic compounds.

Action Environment

The action of this compound as a catalyst is influenced by various environmental factors. It is known to be air sensitive , indicating that its stability and efficacy can be affected by exposure to air. Furthermore, it is slightly soluble in water , which may influence its action in aqueous environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(2-methoxyphenyl)phosphine can be synthesized through the reaction of phenyl ether with phosphorus trichloride. The process involves the following steps:

    Reaction Setup: A reaction vessel equipped with a thermometer, mechanical stirrer, dropping funnel, and reflux condenser is connected to an inert gas source.

    Reactants: 113 grams (1.04 moles) of phenyl ether and 250 milliliters of methyl tert-butyl ether are added to the vessel.

    Addition of Reagents: After degassing, 440 milliliters (0.70 moles) of n-butyllithium (in hexane, 1.6 M) is added over one hour, raising the temperature to reflux (approximately 60°C).

    Reaction Time: The mixture is maintained at reflux temperature for 16 hours.

    Cooling and Addition of Phosphorus Trichloride: The reaction mixture is cooled to room temperature, and a mixture of 100 milliliters of methyl tert-butyl ether and 19.3 milliliters (31.0 grams, 0.225 moles) of phosphorus trichloride is added, keeping the temperature below 30°C.

    Final Steps: The resulting white/yellow suspension is stirred for an additional 4 hours, followed by the addition of 30 milliliters of water.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems enhances efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tris(2-methoxyphenyl)phosphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can participate in reduction reactions, often serving as a reducing agent.

    Substitution: this compound is commonly used in substitution reactions, particularly in the formation of carbon-phosphorus bonds.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Palladium catalysts are often used in substitution reactions, such as Suzuki coupling reactions.

Major Products:

Scientific Research Applications

Tris(2-methoxyphenyl)phosphine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Tris(2-methoxyphenyl)phosphine is unique due to its specific electronic and steric properties conferred by the ortho-methoxy groups. These properties make it particularly effective in certain catalytic applications, offering advantages in terms of reactivity and selectivity compared to other phosphine ligands .

Properties

IUPAC Name

tris(2-methoxyphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H21O3P/c1-22-16-10-4-7-13-19(16)25(20-14-8-5-11-17(20)23-2)21-15-9-6-12-18(21)24-3/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOSDXGZLBPOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1P(C2=CC=CC=C2OC)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197099
Record name Tris(o-methoxyphenyl)phosphine
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Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4731-65-1
Record name Tris(2-methoxyphenyl)phosphine
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Record name Tris(o-methoxyphenyl)phosphine
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Record name 4731-65-1
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Record name Tris(o-methoxyphenyl)phosphine
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Record name Tris(o-methoxyphenyl)phosphine
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Record name TRIS(O-METHOXYPHENYL)PHOSPHINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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